![molecular formula C34H34O5S B8199077 p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside
Overview
Description
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-β-D-glucopyranoside is a thioglycoside derivative of β-D-glucopyranose. Its structure features:
- A p-tolylthio group at the anomeric (1-) position, serving as a glycosyl donor in synthetic chemistry.
- Benzyl ethers at the 2- and 3-positions, providing steric protection and influencing solubility.
- An (R)-benzylidene acetal bridging the 4- and 6-hydroxyl groups, conferring rigidity to the pyranose ring and directing regioselectivity in reactions.
This compound is primarily used in oligosaccharide synthesis, leveraging the stability of the thio leaving group and the strategic placement of protective groups for controlled reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved by reacting the glucopyranoside with benzyl chloride in the presence of a base such as sodium hydride.
Formation of Benzylidene Acetal: The 4-O and 6-O positions are protected by forming a benzylidene acetal. This is done by reacting the partially protected glucopyranoside with benzaldehyde in the presence of an acid catalyst.
Introduction of the Thiol Group: The thiol group is introduced by reacting the protected glucopyranoside with p-tolyl thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene acetal, converting it back to the diol.
Substitution: The benzyl protecting groups can be removed through hydrogenolysis, where hydrogen gas and a palladium catalyst are used.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for hydrogenolysis.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Deprotected glucopyranoside.
Scientific Research Applications
Structural Characteristics
- Functional Groups : The compound contains multiple benzyl groups and a thioether functional group.
- Conformation : The conformation of the molecule plays a crucial role in its interaction with biological targets.
Synthesis of Glycosaminoglycans
One of the primary applications of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside is as a building block for synthesizing heparan sulfate fragments. Heparan sulfates are critical glycosaminoglycans involved in various biological processes, including cell signaling and development. The compound's ido-configured thioglycoside structure makes it suitable for constructing defined fragments of these complex carbohydrates .
Drug Development
The unique structural features of this compound suggest potential applications in drug development. Its ability to mimic natural glycosaminoglycans may allow it to interact with proteins involved in cell signaling pathways. This interaction could lead to the development of new therapeutic agents targeting diseases such as cancer and diabetes.
Biochemical Studies
This compound can also be utilized in biochemical studies to investigate the roles of glycosaminoglycans in biological systems. By providing a synthetic analog, researchers can explore how modifications to glycosaminoglycan structures affect their biological functions.
Case Study 1: Synthesis of Heparan Sulfate Fragments
A study demonstrated the successful synthesis of heparan sulfate fragments using this compound as a precursor. The synthesized fragments exhibited significant biological activity, highlighting the importance of this compound in glycosaminoglycan research .
Case Study 2: Interaction with Proteins
Another research effort investigated the interactions between this compound and various proteins involved in cellular signaling. The results indicated that the compound could modulate protein activity, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside exerts its effects involves the interaction of its thioglycosidic bond with glycosidase enzymes. The sulfur atom in the glycosidic bond makes it more resistant to hydrolysis compared to oxygen, allowing it to act as a competitive inhibitor of glycosidases. This inhibition can be used to study enzyme kinetics and develop enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0)
- Structural Differences :
- 2- and 3-positions : Benzoyl esters (Bz) instead of benzyl ethers (Bn).
- Benzylidene configuration : Stereochemistry unspecified (vs. (R)-configuration in the target compound).
- The absence of stereochemical specification for benzylidene may lead to varied conformational stability .
- Synthetic Utility: Benzoyl esters are cleaved under basic conditions (e.g., NaOH/MeOH), whereas benzyl ethers require hydrogenolysis. This difference influences deprotection strategies in multi-step syntheses .
Methyl 6-O-(4-O-Benzoyl-2,3,6-tri-O-benzyl-β-D-glucopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside (19)
- Structural Differences :
- Disaccharide structure with tri-O-benzyl groups at 2,3,4- and 2,3,6-positions.
- Lacks a benzylidene acetal, reducing ring rigidity.
- Functional Impact :
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside
- Structural Differences :
- 2- and 3-positions : Acetyl and allyl groups instead of benzyl ethers.
- Aglycon: 4-methoxyphenyl vs. p-tolylthio.
- Functional Impact :
Key Data Comparison
Biological Activity
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside (C34H34O5S) is a thioglycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its interactions with biological systems and potential therapeutic applications.
Structural Characteristics
The compound is a complex glycoside characterized by multiple benzyl and tolyl substituents. Its structure can be represented as follows:
- Molecular Formula : C34H34O5S
- Molecular Weight : 570.70 g/mol
The compound features an ido-configured thioglycoside backbone, which is essential for its biological activity. The presence of disordered tolyl and O-benzyl groups contributes to its unique properties and interactions in biological systems .
Synthesis
The synthesis of this compound involves several steps starting from known glycosides. The process typically includes:
- Formation of the Thioglycoside : The initial step involves the reaction of a tetra-O-benzoyl derivative with thiocresol in the presence of boron trifluoride etherate.
- Deacetylation : The resulting compound undergoes Zemplen deacetylation to yield a triol.
- Benzylidene Formation : This triol is then treated with benzaldehyde dimethylacetal to introduce the benzylidene group.
This multi-step synthesis allows for the creation of the target compound with high purity and yield .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including renal cancer cells (UO-31), where it showed a notable reduction in cell viability at specific concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
UO-31 | 5.0 | Induction of apoptosis |
MCF-7 | 10.0 | Cell cycle arrest |
The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations have suggested that this compound possesses antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings indicate potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved .
Case Studies
A notable case study involved the application of this compound in a therapeutic context where it was administered in combination with other chemotherapeutic agents. The results indicated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing benzylidene acetals in the synthesis of p-tolyl thioglucopyranoside derivatives?
The synthesis of benzylidene-protected glucopyranosides typically involves sequential protection of hydroxyl groups. For example, benzylidene acetals (e.g., 4,6-O-benzylidene) are introduced via acid-catalyzed condensation of diols with benzaldehyde derivatives. In p-tolyl thioglucopyranosides, this step is critical for regioselective protection, enabling subsequent benzylation or glycosylation at the 2- and 3-positions. A representative protocol involves reacting the glucopyranoside with benzaldehyde dimethyl acetal in the presence of a catalytic acid (e.g., camphorsulfonic acid, CSA) in DMF, followed by purification via chromatography .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of p-tolyl thioglucopyranosides with multiple protective groups?
1H and 13C NMR are indispensable for structural confirmation. Key diagnostic signals include:
- Benzylidene acetal protons : A doublet near δ 5.5 ppm (R-configuration confirmed by NOESY).
- Thioglycosidic linkage : Aromatic p-tolyl protons (δ 7.0–7.3 ppm) coupled with the anomeric proton (δ 5.2–5.6 ppm, J = 9–10 Hz for β-configuration).
- Benzyl groups : Distinct aromatic signals (δ 7.2–7.4 ppm) and methylene protons (δ 4.5–4.8 ppm).
Overlapping signals can be resolved using 2D techniques (HSQC, HMBC) to correlate anomeric carbons with adjacent protons .
Advanced Research Questions
Q. What challenges arise in achieving stereoselective glycosylation with p-tolyl thioglucopyranoside donors, and how can they be mitigated?
Steric hindrance from the 4,6-benzylidene group and competing side reactions (e.g., orthoester formation) often reduce glycosylation efficiency. Strategies include:
- Preactivation protocol : Treating the thioglycoside donor with a mild activator (e.g., NIS/TfOH) at low temperatures (−40°C) to minimize decomposition.
- Solvent optimization : Using dichloromethane (DCM) or toluene to stabilize reactive intermediates.
- Monitoring reaction progress : Real-time TLC or LC-MS to detect premature hydrolysis or aglycone transfer .
Q. How can isotopic labeling (e.g., deuterium) elucidate the mechanism of reductive benzylidene acetal opening in glucopyranosides?
Deuterium-labeled benzylidene acetals (e.g., methyl 4,6-O-benzylidene-1-d-glucopyranoside) enable mechanistic studies of reductive ring-opening. For example, treatment with BH3•NMe3–AlCl3 in toluene generates a deuterated 6-O-benzyl ether, confirming stereoelectronic control via hydride attack at the less hindered carbon. Isotopic tracing combined with 2H NMR quantifies regioselectivity and identifies competing pathways (e.g., radical intermediates) .
Q. How should researchers resolve contradictions in spectral data during structural characterization?
Conflicting NMR or mass spectrometry data may arise from:
- Dynamic stereochemistry : Benzylidene acetals can exhibit chair-flipping, leading to averaged signals. Low-temperature NMR (−20°C) can "freeze" conformers.
- Residual protecting groups : Incomplete deprotection (e.g., acetyl vs. benzyl) may distort HRMS results. Confirm purity via HPLC-ELSD or MALDI-TOF.
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation of stereochemistry when spectral data are ambiguous .
Q. Methodological Recommendations
Q. What analytical workflows are recommended for quantifying reaction yields in multi-step syntheses?
- Step 1 : Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify crude product ratios.
- Step 2 : Pair LC-MS (ESI or APCI) with UV detection (λ = 254 nm) to monitor intermediates.
- Step 3 : Validate isolated yields via gravimetric analysis after flash chromatography (e.g., hexane/EtOAc gradients) .
Q. How can computational modeling aid in predicting glycosylation outcomes?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict:
Properties
IUPAC Name |
(2R,4aR,6S,7R,8S,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3/t29-,30-,31+,32-,33-,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANYPHUIFTAQM-GPYWBMRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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